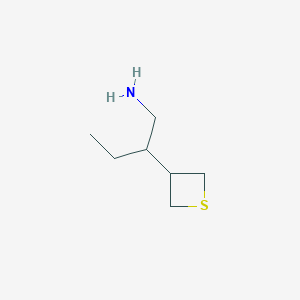

2-(Thietan-3-yl)butan-1-amine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H15NS |

|---|---|

Peso molecular |

145.27 g/mol |

Nombre IUPAC |

2-(thietan-3-yl)butan-1-amine |

InChI |

InChI=1S/C7H15NS/c1-2-6(3-8)7-4-9-5-7/h6-7H,2-5,8H2,1H3 |

Clave InChI |

BULQRPLQSZAHSE-UHFFFAOYSA-N |

SMILES canónico |

CCC(CN)C1CSC1 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Thietan 3 Yl Butan 1 Amine

Retrosynthetic Analysis of the 2-(Thietan-3-yl)butan-1-amine Core

A retrosynthetic analysis of the target molecule, 2-(thietan-3-yl)butan-1-amine, reveals several potential disconnections to identify viable starting materials and key transformations. Two primary strategies emerge from this analysis.

Strategy A: C-C Bond Disconnection

This approach involves disconnecting the carbon-carbon bond between the thietane (B1214591) ring and the butylamine (B146782) side chain. This leads back to a thietane-based synthon and a C4-amine synthon. A key intermediate in this pathway is 3-thietanone . The butylamine side chain can be constructed by a nucleophilic addition of an appropriate C4-organometallic reagent to the carbonyl group, followed by functional group manipulations. For instance, an ethyl Grignard reagent could add to 3-thietanone to form a tertiary alcohol, which would then require several steps to be converted into the target aminomethyl group. A more direct approach involves the alkylation of the enolate of 3-thietanone with an ethyl halide, followed by chain extension and amination. mnstate.edumasterorganicchemistry.com

Strategy B: C-N Bond Disconnection

The second major strategy involves the disconnection of the carbon-nitrogen bond of the primary amine. This disconnection points towards a reductive amination pathway, which is a powerful and widely used method for amine synthesis. organicchemistrytutor.comnumberanalytics.combeilstein-journals.org The key precursor for this route would be a carbonyl compound, specifically 1-(thietan-3-yl)butan-2-one or 2-(thietan-3-yl)butanal . The synthesis of this carbonyl precursor becomes the central challenge of this strategy. This precursor could potentially be synthesized through the acylation of a suitable thietane derivative or the alkylation of a thietane-containing starting material.

Both retrosynthetic pathways offer viable routes to the target molecule and provide a framework for developing stereoselective variations.

Development of Stereoselective Synthetic Pathways to 2-(Thietan-3-yl)butan-1-amine

Achieving stereocontrol over the two chiral centers in 2-(thietan-3-yl)butan-1-amine is critical. The following subsections explore established stereoselective methods as they could be applied to the synthesis of this specific compound.

Asymmetric alkylation can be employed to set one of the key stereocenters. A plausible route begins with 3-thietanone. The formation of an enolate from 3-thietanone and its subsequent reaction with an alkylating agent, such as ethyl iodide, would form 2-ethylthietan-3-one. libretexts.orgyoutube.com To control the stereochemistry of this step, a chiral base or a phase-transfer catalyst could be employed.

While direct asymmetric alkylation of ketones can be challenging, related precedent exists in the form of palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) performed on thietane-1,1-dioxides. acs.orgnih.govlancs.ac.uk This reaction has been shown to install a stereocenter alpha to the sulfone group with high enantioselectivity. Although this method applies to the thietane dioxide derivative and installs an allylic group, it establishes that the thietane scaffold is amenable to highly enantioselective metal-catalyzed alkylation, suggesting that a similar strategy for direct alkylation could be developed.

Following the asymmetric alkylation to produce an enantiomerically enriched 2-ethylthietan-3-one, the remaining carbons of the butylamine chain could be installed. For example, a Wittig or Horner-Wadsworth-Emmons reaction could introduce a two-carbon unit, which could then be reduced and converted to the primary amine.

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry during C-C bond formation. wikipedia.org The Ellman auxiliary, tert-butanesulfinamide, is particularly well-suited for the asymmetric synthesis of chiral primary amines. nih.govchinesechemsoc.org

A hypothetical pathway could involve the condensation of tert-butanesulfinamide with butanal to form the corresponding N-sulfinyl imine. Diastereoselective addition of a thietan-3-yl organometallic reagent, such as thietan-3-ylmagnesium bromide, to this imine would yield a sulfinamide adduct. The stereochemical outcome of the addition is typically controlled by the chiral sulfinyl group, leading to high diastereoselectivity. wikipedia.org Subsequent removal of the sulfinyl auxiliary with acid would furnish the desired chiral 2-(thietan-3-yl)butan-1-amine. This approach directly establishes the stereocenter on the butylamine chain relative to the thietane substituent.

This strategy is highly versatile, as both enantiomers of the tert-butanesulfinamide auxiliary are commercially available, allowing for the selective synthesis of either enantiomer of the target amine.

Table 1: Hypothetical Chiral Auxiliary-Mediated Synthesis

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Imine Formation | Butanal, (R)-tert-butanesulfinamide, Ti(OEt)₄ | N-sulfinyl imine intermediate |

| 2 | Nucleophilic Addition | Thietan-3-ylmagnesium bromide, THF, -78 °C | Diastereomerically enriched sulfinamide |

| 3 | Auxiliary Cleavage | HCl in MeOH | Enantiomerically enriched 2-(thietan-3-yl)butan-1-amine |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. For the formation of the amine group, asymmetric reductive amination (ARA) of a prochiral ketone is a premier strategy. nih.govnih.govacs.org

This pathway would commence with the synthesis of the key intermediate, 1-(thietan-3-yl)butan-2-one. This ketone could be prepared by the acylation of a thietane precursor with a butanoyl electrophile. The ketone is then reacted with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a chiral transition metal catalyst in the presence of a reducing agent (e.g., H₂). Chiral iridium or ruthenium complexes bearing sophisticated phosphine (B1218219) ligands are commonly used for this transformation. researchgate.netnih.gov The catalyst facilitates the enantioselective reduction of the transiently formed imine or enamine, yielding the chiral primary amine with high enantiomeric excess.

Table 2: Proposed Asymmetric Reductive Amination

| Substrate | Catalyst System | Reducing Agent | Product | Potential e.e. |

| 1-(Thietan-3-yl)butan-2-one | [Ir(COD)Cl]₂ / Chiral Ligand | H₂ | (S)- or (R)-2-(Thietan-3-yl)butan-1-amine | >95% |

| 1-(Thietan-3-yl)butan-2-one | Ru-complex / Chiral Diamine | H₂ | (S)- or (R)-2-(Thietan-3-yl)butan-1-amine | >95% |

This method directly generates the chiral center at the amine-bearing carbon. The stereochemistry at the thietane ring would depend on the synthesis of the ketone precursor.

Diastereoselective strategies rely on an existing stereocenter to direct the formation of a new one. This can be particularly effective if an enantiomerically pure thietane starting material is available. For example, enantiopure 3-thietanol can be prepared via several reported methods. google.com

Oxidation of enantiopure 3-thietanol would provide a chiral 3-thietanone equivalent. The subsequent addition of an ethyl nucleophile would likely proceed with some degree of facial selectivity, influenced by the inherent chirality of the ring. More reliably, the chiral alcohol could be used to direct a subsequent reaction. For example, the alcohol could be converted into a chiral ketone precursor, 1-(thietan-3-yl)butan-2-one, now possessing a stereocenter on the thietane ring. A diastereoselective reduction of this ketone using standard hydride reagents (e.g., NaBH₄) would likely favor one of the two possible diastereomeric alcohols due to steric hindrance. drexel.edu This alcohol could then be converted to the amine with inversion or retention of configuration, depending on the chosen method (e.g., Mitsunobu reaction followed by azide (B81097) reduction, or conversion to a sulfonate and displacement with an amine).

Enantioselective Synthesis Strategies for 2-(Thietan-3-yl)butan-1-amine

Based on the methodologies discussed, the most direct and powerful enantioselective strategies for synthesizing specific stereoisomers of 2-(thietan-3-yl)butan-1-amine are those employing chiral auxiliaries or asymmetric catalysis.

The chiral auxiliary approach , particularly with tert-butanesulfinamide, offers a predictable and high-yielding route to specific diastereomers. nih.gov By choosing the appropriate enantiomer of the auxiliary and the starting aldehyde, one can selectively access the desired enantiomer of the amine product. The robustness of this method makes it a primary choice for targeted synthesis on a laboratory scale.

The asymmetric catalysis approach , specifically asymmetric reductive amination, is highly efficient and desirable for larger-scale synthesis due to its catalytic nature. nih.govresearchgate.net The success of this method hinges on the availability of the prochiral ketone precursor and a suitable catalyst system that provides high enantioselectivity for the specific substrate. Given the rapid advances in catalyst development, it is a highly promising strategy.

Both strategies provide powerful tools for overcoming the synthetic challenges posed by the two stereocenters in 2-(thietan-3-yl)butan-1-amine, enabling the controlled and selective preparation of its stereoisomers for further study and application.

Chiral Resolution Techniques for Amine Precursors

The synthesis of enantiomerically pure 2-(Thietan-3-yl)butan-1-amine necessitates a strategy to control the stereochemistry at the C2 position of the butyl chain. When a racemic synthesis is performed, chiral resolution of the amine product or a suitable precursor is a viable method for obtaining the individual enantiomers.

Classical resolution involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Alternatively, chromatographic techniques can be employed. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of 2-(Thietan-3-yl)butan-1-amine or its protected derivatives. This method is often preferred for analytical purposes and can be scaled for preparative separations.

Enzymatic Biocatalysis in Amine Synthesis

Biocatalysis offers a powerful and highly selective alternative for producing chiral amines. rsc.orgresearchgate.net Enzymes, particularly transaminases (TAs), are well-suited for the asymmetric synthesis of α-branched amines. nih.govchemrxiv.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high enantioselectivity. researchgate.net

A potential biocatalytic route to 2-(Thietan-3-yl)butan-1-amine would involve the asymmetric reductive amination of the corresponding ketone precursor, 1-(thietan-3-yl)butan-2-one. By selecting an appropriate transaminase, either the (R)- or (S)-enantiomer of the target amine could be synthesized with high enantiomeric excess.

One advanced biocatalytic strategy is Dynamic Kinetic Resolution (DKR). In a DKR process, the slow racemization of the starting ketone is coupled with a fast, irreversible, and stereoselective enzymatic amination. nih.govchemrxiv.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of traditional kinetic resolutions. The use of thermophilic enzymes that can withstand non-physiological conditions can be particularly advantageous for this process. chemrxiv.org

Organocatalytic Approaches to α-Branched Amines

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a key tool for asymmetric synthesis. researchgate.netnih.gov For the synthesis of α-branched amines, organocatalytic α-amination of carbonyl compounds is a prominent strategy. nih.gov

A hypothetical organocatalytic synthesis of 2-(Thietan-3-yl)butan-1-amine could start from butanal. The α-position of butanal can be enantioselectively aminated using an electrophilic nitrogen source in the presence of a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid. This would generate a chiral α-amino aldehyde, which could then be further elaborated to introduce the thietane moiety. For instance, the aldehyde could undergo a Wittig-type reaction with a thietane-containing phosphorane, followed by reduction of the resulting alkene and removal of any protecting groups to yield the final product.

Convergent and Divergent Synthetic Routes

A convergent synthesis involves preparing the main fragments of the molecule separately before combining them in a late-stage coupling step. For this target molecule, a convergent approach might involve:

Synthesis of a thietane-containing fragment: For example, the preparation of a 3-thietanyl organometallic reagent (e.g., thietan-3-ylmagnesium bromide).

Synthesis of the chiral side-chain: For example, preparing an enantiomerically pure 2-amino-1-halobutane derivative from 2-aminobutanol.

A divergent synthesis , in contrast, starts from a central core that is progressively elaborated. wikipedia.org This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. A divergent synthesis of 2-(Thietan-3-yl)butan-1-amine could begin with a common intermediate, such as 3-oxocyclobutanecarboxylate, which can be converted to various functionalized azaspiro[3.3]heptane building blocks. researchgate.net Alternatively, starting from thietan-3-one, the butan-1-amine side chain could be constructed step-by-step. For example, a Wittig reaction could install the butylidene framework, followed by asymmetric hydrogenation and functional group manipulations to install the amine, allowing for variations in the side chain. wikipedia.org

Green Chemistry Principles in 2-(Thietan-3-yl)butan-1-amine Synthesis

Applying green chemistry principles to the synthesis of 2-(Thietan-3-yl)butan-1-amine is crucial for developing sustainable and environmentally benign processes. Key considerations include the use of solvent-free conditions and maximizing atom economy.

Solvent-Free Reactions

Many organic reactions traditionally require large volumes of volatile and often toxic organic solvents. jmchemsci.com Developing solvent-free procedures is a core goal of green chemistry. jmchemsci.comrsc.org For the synthesis of amines, several key transformations can be adapted to solvent-free conditions.

Reductive amination, a likely key step in synthesizing the target molecule from 1-(thietan-3-yl)butan-2-one and an ammonia source, can often be performed without a solvent. organic-chemistry.org For example, using sodium borohydride (B1222165) as the reducing agent and an acid like boric acid as an activator can facilitate the reaction under neat conditions. organic-chemistry.org Mechanochemical methods, such as ball milling, can also enable solvent-free additions and condensations by using mechanical energy to drive the reaction. organic-chemistry.org Microwave-assisted synthesis is another technique that can accelerate reactions in the absence of a solvent, leading to high yields in short reaction times. jmchemsci.com

| Reaction Step | Conventional Method | Potential Green Alternative | Key Advantage | Reference |

|---|---|---|---|---|

| Reductive Amination of 1-(thietan-3-yl)butan-2-one | Sodium triacetoxyborohydride (B8407120) in 1,2-dichloroethane | Sodium borohydride with boric acid, solvent-free | Eliminates hazardous chlorinated solvents | organic-chemistry.org |

| Acylation of Amine (for protection/derivatization) | Acyl chloride with a base in dichloromethane | Solvent-free acylation using microwave irradiation | Reduced reaction time and solvent waste | jmchemsci.com |

| N-Alkylation | Alkyl halide with a base in a polar aprotic solvent | Catalyst- and solvent-free reductive amination with an aldehyde | Avoids use of catalysts and solvents, works at room temperature | rsc.org |

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comstudymind.co.uk A reaction with high atom economy generates minimal waste.

In contrast, a direct reductive amination of 1-(thietan-3-yl)butan-2-one with ammonia is highly atom-economical. In this reaction, the only byproduct is water.

Hypothetical Atom Economy Comparison:

Reductive Amination: C₇H₁₂OS + NH₃ + H₂ → C₇H₁₅NS + H₂O

Mass of Reactants: (144.25 + 17.03 + 2.02) g/mol = 163.3 g/mol

Mass of Desired Product: 145.27 g/mol

Atom Economy = (145.27 / 163.3) * 100% = 88.9%

This high value highlights the efficiency of choosing modern, atom-economical reactions in the synthesis plan. Maximizing atom economy not only reduces waste but also lowers the cost associated with raw materials and waste disposal. studymind.co.uk

Catalyst Recycling and Sustainability

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce environmental impact and improve economic viability. In the context of the synthesis of 2-(Thietan-3-yl)butan-1-amine and related heterocyclic amines, catalyst recycling and sustainable practices are of paramount importance. While specific studies on catalyst recycling for the synthesis of this particular compound are not extensively documented, general strategies employed for similar transformations can be applied.

Homogeneous catalysts, often used in amination and reduction reactions that could be part of the synthetic sequence, present challenges for separation and reuse. Innovative solutions to this problem include the use of biphasic systems, where the catalyst is sequestered in a phase separate from the product, allowing for easy removal and recycling. For instance, reactive ionic liquids can serve as both a solvent and a substrate, immobilizing the catalyst for multiple reaction cycles.

Another promising technique is organic solvent nanofiltration (OSN), which separates the larger catalyst molecules from the smaller product molecules. This method has been successfully applied to the recycling of various homogeneous catalysts, including those used in hydrogenation and amination reactions, leading to significantly higher catalyst turnover numbers and reduced metal contamination in the final product.

The choice of catalysts and reagents also plays a crucial role in the sustainability of the synthesis. The use of earth-abundant metal catalysts or even metal-free catalytic systems is a key area of research. Current time information in Bangalore, IN. Furthermore, the development of photochemical methods, which can mediate reactions under mild conditions with minimal reagent use, represents a promising avenue for the sustainable synthesis of thietane-containing compounds.

The following table summarizes some sustainable approaches applicable to the synthesis of heterocyclic amines:

| Sustainable Approach | Description | Potential Application in Synthesis |

| Biphasic Catalysis | The catalyst is dissolved in a separate liquid phase (e.g., ionic liquid, fluorous phase) from the reactants and products, allowing for easy separation and reuse. | Reductive amination or hydrogenation steps using a homogeneous catalyst. |

| Organic Solvent Nanofiltration (OSN) | A membrane-based separation technique that separates molecules based on size, allowing for the retention and recycling of larger catalyst molecules. | Recovery of precious metal catalysts (e.g., Palladium, Rhodium) used in cross-coupling or reduction steps. |

| Use of Heterogeneous Catalysts | The catalyst is in a different phase (typically solid) from the reactants (liquid or gas), simplifying separation (e.g., by filtration) and recycling. | Hydrogenation of a nitrile or reduction of an azide intermediate using a supported catalyst like Pd/C. |

| Photochemical Synthesis | Utilizes light to initiate and drive chemical reactions, often under mild conditions and with high selectivity. | Potential for novel C-C bond formations or functional group interconversions in the synthesis of the butanamine side chain. |

| Biocatalysis | The use of enzymes to catalyze chemical reactions, offering high selectivity and mild reaction conditions. | Enzymatic resolution of racemic intermediates to obtain enantiomerically pure products. |

By integrating these sustainable practices, the synthesis of 2-(Thietan-3-yl)butan-1-amine can be made more environmentally friendly and cost-effective.

Total Synthesis of Complex Molecules Incorporating the 2-(Thietan-3-yl)butan-1-amine Moiety

The incorporation of unique building blocks into larger, more complex molecules is a cornerstone of total synthesis and medicinal chemistry. The 2-(Thietan-3-yl)butan-1-amine moiety, with its combination of a strained heterocyclic ring and a chiral side chain, presents an interesting scaffold for the development of novel bioactive compounds. nih.gov The thietane ring itself is a bioisostere of other four-membered rings like oxetane (B1205548) and azetidine, and its presence can influence properties such as metabolic stability, lipophilicity, and receptor binding. nih.gov

While a review of the current literature does not reveal specific examples of the total synthesis of complex natural products or drug candidates that explicitly incorporate the 2-(Thietan-3-yl)butan-1-amine moiety as a starting material, the use of related thietane derivatives as intermediates is documented. For instance, substituted thietanes have been utilized in the synthesis of thietanose nucleosides and D-ring modified taxoids, which are of interest for their potential antiviral and anticancer activities, respectively. nih.gov One notable example from the literature is the use of methyl 3-vinylthietane-3-carboxylate as a key intermediate in the total synthesis of sesquiterpene thioalkaloids.

The potential for 2-(Thietan-3-yl)butan-1-amine as a building block in the synthesis of complex molecules can be inferred from the known biological activities of other thietane-containing compounds. The primary amine handle allows for a variety of chemical transformations, such as amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles, enabling its incorporation into a diverse range of molecular architectures.

The table below outlines potential classes of complex molecules where the incorporation of the 2-(Thietan-3-yl)butan-1-amine moiety could be of interest, based on the known applications of similar heterocyclic amines.

| Class of Complex Molecule | Rationale for Incorporation | Potential Synthetic Utility |

| Enzyme Inhibitors | The thietane ring can act as a rigid scaffold to orient functional groups for optimal binding to an enzyme's active site. | The primary amine can be acylated or functionalized to introduce pharmacophoric elements targeting specific enzymes. |

| G-Protein Coupled Receptor (GPCR) Ligands | The three-dimensional nature of the thietane moiety can be advantageous for binding to the complex topologies of GPCRs. | The butan-1-amine side chain can be elaborated to mimic the structures of known GPCR ligands. |

| Antiviral Nucleoside Analogues | Thietane rings have been incorporated into nucleoside analogues to mimic the ribose sugar, leading to compounds with antiviral activity. nih.gov | While not a direct precursor, the aminobutylthietane scaffold could inspire the design of novel nucleoside mimetics. |

| Anticancer Agents | Thietane-containing compounds have been investigated as analogues of potent anticancer drugs like taxol. nih.gov | The moiety could be appended to known cytotoxic pharmacophores to modulate their properties. |

Reactivity and Reaction Mechanisms of 2 Thietan 3 Yl Butan 1 Amine

Amination Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) is the principal site of nucleophilic and basic reactivity in the molecule.

The nitrogen atom in the primary amine of 2-(thietan-3-yl)butan-1-amine possesses a lone pair of electrons, making it an effective nucleophile. libretexts.orgchemguide.co.uk This allows it to attack electron-deficient centers, initiating a variety of chemical transformations. The nucleophilicity of amines is a well-established principle in organic chemistry, where primary amines are generally considered strong nucleophiles, often more so than alcohols due to nitrogen's lower electronegativity compared to oxygen, which makes its lone pair more available for donation. fiveable.me The rate and success of these nucleophilic reactions are influenced by factors such as steric hindrance around the nitrogen atom and the electronic properties of the reaction partner. fiveable.me In general, primary amines are more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, largely due to decreasing steric accessibility. fiveable.me

The nucleophilic nature of the primary amine enables it to readily undergo acylation and sulfonylation reactions.

Acylation: When treated with acylating agents such as acyl chlorides or acid anhydrides, 2-(thietan-3-yl)butan-1-amine is expected to form the corresponding N-substituted amide. The reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comlibretexts.org The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride from an acyl chloride) is eliminated, and a proton is lost from the nitrogen to yield the stable amide product. savemyexams.comlibretexts.org These reactions are typically rapid and often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). byjus.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. The mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. beilstein-journals.orgnih.gov The resulting sulfonamide from a primary amine still contains an acidic N-H proton, a property utilized in the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.org

| Reaction Type | Reagent | Solvent/Conditions | Expected Product |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine, 0 °C to RT | N-(2-(Thietan-3-yl)butyl)acetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Heat or catalyst (e.g., DMAP) | N-(2-(Thietan-3-yl)butyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine, 0 °C to RT | N-(2-(Thietan-3-yl)butyl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Triethylamine, CH₂Cl₂, 0 °C | N-(2-(Thietan-3-yl)butyl)methanesulfonamide |

The reaction of 2-(thietan-3-yl)butan-1-amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the primary amine to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This initial addition forms a carbinolamine intermediate. jove.com Protonation of the hydroxyl group of the carbinolamine, followed by the elimination of a water molecule, generates a resonance-stabilized iminium ion. libretexts.orgjove.com Subsequent deprotonation of the nitrogen atom by a weak base (like water or another amine molecule) yields the final imine product (C=N). libretexts.orgmasterorganicchemistry.com The optimal pH for imine formation is typically mildly acidic (around 4-5) to facilitate both the protonation of the carbinolamine and ensure the amine remains sufficiently nucleophilic. libretexts.orgjove.com

It is important to note that primary amines, such as 2-(thietan-3-yl)butan-1-amine, form imines. Enamines are typically formed from the reaction of aldehydes or ketones with secondary amines, as the intermediate iminium ion lacks a proton on the nitrogen and must instead lose a proton from an adjacent carbon atom to form a neutral product. libretexts.orgmakingmolecules.comunizin.org

| Carbonyl Compound | Conditions | Expected Imine Product |

|---|---|---|

| Acetone | Mild acid (e.g., p-TsOH), removal of H₂O | N-(Propan-2-ylidene)-2-(thietan-3-yl)butan-1-amine |

| Benzaldehyde | Mild acid (e.g., CH₃COOH), ethanol | N-(Phenylmethylene)-2-(thietan-3-yl)butan-1-amine |

| Cyclohexanone | Mild acid, Dean-Stark trap | N-(Cyclohexylidene)-2-(thietan-3-yl)butan-1-amine |

Chemical Transformations of the Thietane (B1214591) Ring System

The four-membered thietane ring is inherently strained, making it susceptible to reactions that relieve this strain. msu.edu

The thietane ring can be opened through various mechanisms, typically involving nucleophilic or electrophilic attack. rsc.orgresearchgate.net

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond. In unsymmetrically substituted thietanes, the attack generally occurs at the less sterically hindered carbon atom. researchgate.net This process is a classic Sₙ2 reaction.

Electrophilic Ring-Opening: Electrophiles can attack the sulfur atom, which then activates the ring for subsequent nucleophilic attack and opening. For instance, treatment with halogens (like chlorine or bromine) can lead to the formation of a halosulfonium ion intermediate, which is then opened by the halide anion. msu.edu Similarly, acids can protonate the sulfur atom, facilitating ring-opening by a nucleophile. msu.edu Aryne precursors can also activate the thietane ring towards nucleophilic attack in a three-component transformation. rsc.org

The specific regioselectivity of ring-opening for 2-(thietan-3-yl)butan-1-amine would depend on the reaction conditions and the nature of the attacking species.

The sulfur atom in the thietane ring is in a low oxidation state and can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. researchgate.net This transformation significantly alters the electronic and steric properties of the ring.

Formation of Sulfoxide: Oxidation with one equivalent of a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), will convert the thioether to a thietane-1-oxide. researchgate.netorganic-chemistry.org This introduces a new stereocenter at the sulfur atom. For a substituted thietane, this can result in the formation of cis and trans diastereomers relative to the substituent on the ring. researchgate.netthieme-connect.de

Formation of Sulfone: The use of a stronger oxidizing agent or an excess of the oxidant (e.g., two or more equivalents of H₂O₂ or m-CPBA) will further oxidize the sulfoxide to the corresponding thietane-1,1-dioxide (a sulfone). cdnsciencepub.comjchemrev.com The sulfone group is a strong electron-withdrawing group and significantly increases the polarity of the molecule.

| Oxidizing Agent | Equivalents | Expected Product |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | ~1 | 2-(1-Oxidothietan-3-yl)butan-1-amine (Sulfoxide) |

| Sodium periodate (NaIO₄) | ~1 | 2-(1-Oxidothietan-3-yl)butan-1-amine (Sulfoxide) |

| Hydrogen Peroxide (H₂O₂) | >2 | 2-(1,1-Dioxidothietan-3-yl)butan-1-amine (Sulfone) |

| Potassium permanganate (B83412) (KMnO₄) | Excess | 2-(1,1-Dioxidothietan-3-yl)butan-1-amine (Sulfone) |

S-Alkylation and S-Oxidation Reactions of 2-(Thietan-3-yl)butan-1-amine

The sulfur atom in the thietane ring of 2-(Thietan-3-yl)butan-1-amine is a key center for reactivity, readily undergoing S-alkylation and S-oxidation reactions. These transformations are characteristic of thietanes and lead to the formation of thietanium salts and thietane oxides, respectively.

S-Alkylation: The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, reacting with alkylating agents to form sulfonium (B1226848) salts. For instance, treatment with alkyl halides (e.g., methyl iodide) would yield the corresponding S-alkylthietanium salt. The reaction proceeds via an SN2 mechanism, leading to inversion of configuration at the sulfur atom if it is a stereocenter. In the case of 2-(Thietan-3-yl)butan-1-amine, the product would be an S-alkylated thietanium species. The rate and facility of this reaction are influenced by the steric hindrance around the sulfur atom and the nature of the alkylating agent.

S-Oxidation: The sulfur atom in thietanes can be readily oxidized to form sulfoxides (thietane 1-oxides) and sulfones (thietane 1,1-dioxides). researchgate.net Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. researchgate.netthieme-connect.de The oxidation to the sulfoxide is often stereoselective, with the stereochemical outcome depending on the oxidant and the substitution pattern of the thietane ring. researchgate.net Further oxidation of the sulfoxide yields the corresponding sulfone. The oxidation state of the sulfur atom significantly influences the geometry and reactivity of the thietane ring. For example, thietane 1,1-dioxides have been utilized as building blocks in palladium-catalyzed asymmetric allylic alkylation reactions. acs.orgnih.gov

Table 1: Representative S-Oxidation Reactions of Thietane Derivatives

| Starting Thietane Derivative | Oxidizing Agent | Product(s) | Yield (%) | Reference |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Peracetic acid | 6-methyl-1-(1-oxothietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Not specified | researchgate.net |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Potassium permanganate | 6-methyl-1-(1,1-dioxothietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Not specified | researchgate.net |

| Thietane | Singlet Oxygen | Thietane 1-oxide, Thietane 1,1-dioxide (trace) | Not specified | cuny.edu |

Stereochemical Course of Reactions Involving 2-(Thietan-3-yl)butan-1-amine

The presence of two stereocenters in 2-(Thietan-3-yl)butan-1-amine, one at the C2 position of the butane (B89635) chain and the other at the C3 position of the thietane ring, makes the study of its reaction stereochemistry particularly important.

Retention vs. Inversion of Configuration at Stereocenters

Reactions involving the stereocenters of 2-(Thietan-3-yl)butan-1-amine can proceed with either retention or inversion of configuration. For reactions occurring directly at a stereocenter, such as a nucleophilic substitution, the stereochemical outcome is dictated by the reaction mechanism. An SN2 reaction will typically proceed with inversion of configuration, while an SN1 reaction would lead to racemization.

In reactions where the stereocenters are not directly involved, such as those at the sulfur or nitrogen atom, they can still influence the stereochemical course of the reaction by directing the approach of reagents. For example, in the oxidation of the thietane ring, the existing stereochemistry can direct the oxidant to one face of the ring, leading to a diastereoselective formation of the sulfoxide. researchgate.net

Diastereoselectivity in Reactions with Chiral Reagents

When 2-(Thietan-3-yl)butan-1-amine, itself a chiral molecule, reacts with other chiral reagents, diastereomeric products can be formed. The inherent chirality of the starting material can induce a preference for the formation of one diastereomer over the other. This diastereoselectivity is a key consideration in asymmetric synthesis. For instance, the acylation of the primary amine with a chiral acylating agent would be expected to yield a mixture of diastereomeric amides, with the ratio depending on the steric and electronic interactions between the chiral centers of both the substrate and the reagent. The diastereoselective synthesis of thietane-fused β-lactams has been achieved through intramolecular photo [2+2] cycloaddition of chiral monothioimides. researchgate.netacs.org

Mechanistic Investigations of Intramolecular Cyclization Pathways

The bifunctional nature of 2-(Thietan-3-yl)butan-1-amine, containing both a nucleophilic amine group and a potentially reactive thietane ring, allows for the possibility of intramolecular cyclization reactions. These reactions can lead to the formation of novel bicyclic or spirocyclic heterocyclic systems.

One plausible intramolecular cyclization pathway involves the nucleophilic attack of the primary amine onto one of the carbon atoms of the thietane ring, leading to ring-opening and the formation of a larger heterocyclic ring. This process could be facilitated by activation of the thietane ring, for example, through S-alkylation to form a more electrophilic thietanium ion. The regioselectivity of such a ring-opening would be influenced by steric and electronic factors. Generally, nucleophilic attack on thietanes occurs at the less substituted carbon atom. researchgate.net

Another possibility is an intramolecular reaction following a transformation of one of the functional groups. For example, conversion of the amine to a suitable leaving group could be followed by an intramolecular SN2 reaction by the sulfur atom, although this is less common. The synthesis of bridged thietanes has been achieved through intramolecular cyclization following the ring-opening of an aziridine. researchgate.netbeilstein-journals.org

Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in 2-(Thietan-3-yl)butan-1-amine—the sulfur atom, the nitrogen atom, and the C-H bonds adjacent to the heteroatoms—necessitates a careful consideration of chemo- and regioselectivity in its transformations.

Chemoselectivity: In reactions with electrophiles, a key question is whether the reaction will occur at the sulfur or the nitrogen atom. The relative nucleophilicity of these two atoms will depend on the reaction conditions, such as the solvent and the nature of the electrophile. Hard electrophiles are expected to react preferentially with the harder nitrogen atom, while softer electrophiles may favor reaction at the softer sulfur atom. For example, acylation would likely occur chemoselectively at the more nucleophilic amine group to form an amide.

Regioselectivity: In reactions involving the thietane ring, such as ring-opening, the regioselectivity of the attack is crucial. As a general principle, nucleophilic attack on an unsymmetrical thietane ring tends to occur at the less sterically hindered carbon atom adjacent to the sulfur. researchgate.net In the case of electrophilically activated thietanes, the regioselectivity can be influenced by electronic effects. For instance, in the ring-opening of donor-acceptor oxiranes, which are analogous three-membered rings, the regioselectivity can be controlled by the choice of catalyst. rsc.org

In-Silico Analysis of 2-(Thietan-3-yl)butan-1-amine: A Computational and Theoretical Chemistry Perspective

Detailed computational studies on the specific chemical compound 2-(Thietan-3-yl)butan-1-amine, including quantum chemical calculations of its molecular structure, conformational analysis, and theoretical spectroscopic predictions, are not extensively available in publicly accessible scientific literature. The following sections outline the theoretical framework and computational methodologies that would be applied to study this molecule, based on established principles of computational and theoretical chemistry.

Advanced Spectroscopic Characterization Techniques for Research on 2 Thietan 3 Yl Butan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N, within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a comprehensive picture of the molecular structure can be assembled.

One-dimensional NMR experiments are fundamental for the initial structural assignment of 2-(Thietan-3-yl)butan-1-amine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The protons on the thietane (B1214591) ring are expected to appear as complex multiplets due to spin-spin coupling. The protons of the butylamine (B146782) side chain will exhibit characteristic chemical shifts, with the aminomethyl (-CH₂NH₂) protons being deshielded by the adjacent nitrogen atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbons of the thietane ring, being part of a strained heterocyclic system containing a sulfur atom, will have distinct chemical shifts. The carbons of the butyl side chain will appear in the aliphatic region of the spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms. openstax.org

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, can provide valuable information about the electronic environment of the nitrogen atom in the primary amine group. The chemical shift of the ¹⁵N nucleus is sensitive to protonation, hydrogen bonding, and substituent effects.

The following table summarizes the anticipated chemical shifts for 2-(Thietan-3-yl)butan-1-amine.

| Atom | Nucleus | Anticipated Chemical Shift (ppm) |

| Thietane Ring CH₂ | ¹H | 2.8 - 3.5 |

| Thietane Ring CH | ¹H | 3.5 - 4.0 |

| Butyl Chain CH | ¹H | 1.5 - 2.0 |

| Butyl Chain CH₂ (adjacent to CH) | ¹H | 1.2 - 1.6 |

| Butyl Chain CH₂ (adjacent to NH₂) | ¹H | 2.6 - 3.0 |

| Butyl Chain CH₃ | ¹H | 0.8 - 1.0 |

| Amine NH₂ | ¹H | 1.0 - 2.5 (variable) |

| Thietane Ring CH₂ | ¹³C | 30 - 40 |

| Thietane Ring CH | ¹³C | 40 - 50 |

| Butyl Chain CH | ¹³C | 45 - 55 |

| Butyl Chain CH₂ (adjacent to CH) | ¹³C | 25 - 35 |

| Butyl Chain CH₂ (adjacent to NH₂) | ¹³C | 40 - 50 |

| Butyl Chain CH₃ | ¹³C | 10 - 15 |

| Amine NH₂ | ¹⁵N | -340 to -360 |

Note: Chemical shifts are referenced to a standard (e.g., TMS for ¹H and ¹³C) and can vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for elucidating the through-bond and through-space connectivities within the molecule. chemistrysteps.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of the butyl chain and within the thietane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the butyl side chain to the thietane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. This is essential for determining the stereochemistry and preferred conformation of the molecule, for instance, the relative orientation of the butylamine side chain with respect to the thietane ring. nih.govsigmaaldrich.com

The thietane ring is known to undergo ring-puckering, leading to different conformational isomers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational equilibria. compoundchem.com By analyzing the changes in the line shape of NMR signals as a function of temperature, thermodynamic and kinetic parameters for the conformational exchange processes can be determined. This can reveal the energy barriers between different conformers and the relative populations of each at equilibrium. wikipedia.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). whitman.edu This precision allows for the unambiguous determination of the elemental composition of the molecular ion, thereby confirming the molecular formula of 2-(Thietan-3-yl)butan-1-amine as C₈H₁₇NS. This is a critical step in the identification of a new compound. libretexts.org

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of 2-(Thietan-3-yl)butan-1-amine) which is then fragmented by collision with an inert gas. The resulting product ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers detailed structural information. libretexts.org

For 2-(Thietan-3-yl)butan-1-amine, the fragmentation is expected to be directed by the amine and the thietane functional groups. Key fragmentation pathways would likely include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. modgraph.co.uk

Ring-opening of the thietane: The strained thietane ring can undergo cleavage, leading to characteristic sulfur-containing fragment ions.

Loss of the butyl side chain: Cleavage of the bond connecting the butyl group to the thietane ring can also occur.

The following table outlines some of the expected key fragmentation ions for 2-(Thietan-3-yl)butan-1-amine in an MS/MS experiment.

| m/z of Fragment Ion | Proposed Structure/Loss | Fragmentation Pathway |

| 144 | [M-NH₃]⁺ | Loss of ammonia (B1221849) from the molecular ion |

| 116 | [M-C₂H₅]⁺ | Loss of an ethyl radical from the butyl chain |

| 87 | [C₄H₇S]⁺ | Thietan-3-yl-methyl cation |

| 72 | [C₄H₁₀N]⁺ | Iminium ion from alpha-cleavage |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 44 | [C₂H₆N]⁺ | Iminium ion from cleavage within the butyl chain |

Note: The observed fragmentation pattern can be influenced by the ionization method and the collision energy used in the MS/MS experiment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For 2-(Thietan-3-yl)butan-1-amine, these methods provide crucial information about the primary amine, the aliphatic butyl chain, and the thietane ring.

The primary amine group (-NH₂) is expected to exhibit characteristic stretching and bending vibrations. In the IR spectrum, two distinct N-H stretching bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is typically observed in the 1590-1650 cm⁻¹ range. The C-N stretching vibration of the primary amine is expected to appear in the 1020-1250 cm⁻¹ region.

The aliphatic C-H bonds of the butyl group and the thietane ring will produce strong stretching vibrations in the 2850-3000 cm⁻¹ range. CH₂ and CH₃ bending vibrations will be visible in the 1350-1470 cm⁻¹ region.

The thietane ring, a four-membered sulfur-containing heterocycle, possesses unique vibrational modes. The C-S stretching vibrations are typically weak in the IR spectrum but can be more prominent in the Raman spectrum, appearing in the 600-800 cm⁻¹ range. The ring puckering and other ring deformation modes of the thietane moiety are expected at lower frequencies. acs.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, will be valuable for observing the C-S and C-C backbone vibrations, which may be weak or absent in the IR spectrum. The combination of both IR and Raman data allows for a more complete vibrational assignment.

Table 1: Hypothetical Vibrational Spectroscopy Data for 2-(Thietan-3-yl)butan-1-amine

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3360 | Weak | Medium |

| N-H Symmetric Stretch | ~3290 | Weak | Medium |

| C-H Aliphatic Stretch | 2850-2960 | 2850-2960 | Strong |

| N-H Bend (Scissoring) | ~1620 | Weak | Medium |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Medium |

| CH₃ Bend (Umbrella) | ~1380 | ~1380 | Medium |

| C-N Stretch | ~1080 | Weak | Medium |

| C-S Stretch | Weak | ~720 | Medium |

| Thietane Ring Puckering | < 400 | < 400 | Medium |

Note: This table is illustrative and contains hypothetical data based on typical functional group frequencies.

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry (if applicable to derivatives/salts)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the free amine 2-(Thietan-3-yl)butan-1-amine may be challenging due to its likely liquid state at room temperature, crystalline derivatives or salts (e.g., hydrochloride, tartrate) can be prepared for analysis.

A successful crystallographic analysis would provide a wealth of information, including:

Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insight into the molecular geometry.

Conformation: The preferred spatial arrangement of the butyl chain relative to the thietane ring in the solid state.

Stereochemistry: The absolute configuration of the two chiral centers (at the carbon bearing the amino group and the carbon of the thietane ring attached to the butyl group) can be determined, especially if a chiral salt is used or through the calculation of the Flack parameter.

Intermolecular Interactions: Detailed information on hydrogen bonding (e.g., involving the amine group and a counter-ion) and other non-covalent interactions that dictate the crystal packing.

Table 2: Hypothetical Crystallographic Data for a Hydrochloride Salt of 2-(Thietan-3-yl)butan-1-amine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 789.4 |

| Z | 2 |

| R-factor | < 0.05 |

Note: This table is illustrative and presents hypothetical data for a potential crystalline salt of the target compound.

Chiroptical Spectroscopy (Optical Rotatory Dispersion and Circular Dichroism) for Absolute Configuration Determination

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying chiral molecules in solution. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. For 2-(Thietan-3-yl)butan-1-amine, which possesses two stereocenters, ORD and CD can be instrumental in determining the absolute configuration of each enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. The resulting ORD curve, particularly the sign and position of the Cotton effects (peaks and troughs) near an absorption band, can be correlated with the absolute stereochemistry of the molecule.

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores. The primary chromophore in 2-(Thietan-3-yl)butan-1-amine is the sulfur atom in the thietane ring. The sign of the Cotton effect associated with the n → σ* transition of the sulfide (B99878) chromophore can often be related to the stereochemistry of the adjacent chiral centers through empirical rules or comparison with quantum chemical calculations.

To assign the absolute configuration definitively, the experimental CD and ORD spectra are often compared with spectra predicted by computational methods, such as time-dependent density functional theory (TD-DFT). This comparison provides a powerful tool for the non-destructive assignment of absolute stereochemistry.

Table 3: Hypothetical Chiroptical Data for an Enantiomer of 2-(Thietan-3-yl)butan-1-amine

| Technique | Parameter | Hypothetical Value |

| ORD | [α] at 589 nm (D-line) | +15.2° |

| ORD | Wavelength of first Cotton effect peak | ~245 nm |

| ORD | Sign of first Cotton effect | Positive |

| CD | Wavelength of maximum absorption (λₘₐₓ) | ~240 nm |

| CD | Molar ellipticity [θ] at λₘₐₓ | +3500 deg·cm²·dmol⁻¹ |

Note: This table is illustrative and contains hypothetical data for one possible enantiomer of the target compound.

Derivatization and Functionalization Strategies for 2 Thietan 3 Yl Butan 1 Amine

Amide, Carbamate, and Urea (B33335) Formation from the Amine Group

The primary amine of 2-(Thietan-3-yl)butan-1-amine serves as a key functional handle for derivatization. Standard acylation, carbamoylation, and urea formation reactions can be employed to introduce a wide variety of substituents, thereby modifying the compound's physicochemical properties.

Amide Formation: Amides are readily synthesized by reacting the primary amine with acylating agents such as acyl chlorides or carboxylic anhydrides. These reactions typically proceed under basic conditions to neutralize the acidic byproduct (e.g., HCl). The choice of the acylating agent allows for the introduction of diverse R-groups, ranging from simple alkyl chains to complex aromatic and heterocyclic systems.

Carbamate Formation: Carbamates, which are often used as protecting groups for amines, can be formed by treating the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl). fishersci.co.ukorganic-chemistry.org These reactions yield the corresponding N-Boc or N-Cbz protected amines, which can be useful intermediates in multi-step syntheses. organic-chemistry.org The synthesis can also be achieved through reactions with chloroformates or by trapping in situ generated isocyanates with alcohols. organic-chemistry.org

Urea Formation: Substituted ureas are accessible through the reaction of 2-(Thietan-3-yl)butan-1-amine with isocyanates (R-N=C=O). This addition reaction is generally high-yielding and provides a straightforward method for introducing a carbamoyl (B1232498) moiety. Alternatively, reactions with carbamoyl chlorides or in situ activation of amines with reagents like carbonyl diimidazole can be employed. organic-chemistry.orggoogle.com

| Derivative Type | General Reaction | Reagents | Typical Conditions |

|---|---|---|---|

| Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl | Acyl Chloride, Base (e.g., Triethylamine) | Inert solvent (e.g., DCM, THF), 0°C to RT |

| Carbamate | R-NH₂ + (Boc)₂O → R-NH-Boc + Boc-OH | Di-tert-butyl dicarbonate (Boc₂O) | Solvent (e.g., THF, Dioxane), RT |

| Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' | Isocyanate | Inert solvent (e.g., DCM, THF), RT |

Formation of Sulfonamides and Sulfonates

The nucleophilic primary amine can react with sulfonylating agents to form sulfonamides. This transformation is a common strategy in medicinal chemistry to introduce the sulfonyl group, which can act as a hydrogen bond acceptor and improve metabolic stability.

Sulfonamide Formation: The most direct method for synthesizing sulfonamides is the reaction of the amine with a sulfonyl chloride (R'-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. organic-chemistry.org This reaction is analogous to amide formation and is generally robust and high-yielding. A wide array of commercially available sulfonyl chlorides allows for the synthesis of a large library of sulfonamide derivatives.

The formation of sulfonates, which are esters of sulfonic acids (R-O-SO₂-R'), is not a direct reaction of the amine group. This functionality is typically installed from an alcohol. Therefore, discussion is limited to the relevant sulfonamide formation.

| Derivative Type | General Reaction | Reagents | Typical Conditions |

|---|---|---|---|

| Sulfonamide | R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl | Sulfonyl Chloride, Base (e.g., Pyridine) | Inert solvent (e.g., DCM), 0°C to RT |

Heterocyclic Ring Formation Utilizing the Amine and Thietane (B1214591) Functions

The bifunctional nature of 2-(Thietan-3-yl)butan-1-amine allows for its use in the construction of more complex heterocyclic systems. The primary amine can act as a nucleophile in cyclization reactions with appropriate dielectrophiles. For instance, reaction with 1,3-dicarbonyl compounds could potentially lead to the formation of dihydropyrimidine (B8664642) rings, or reaction with a γ- or δ-keto ester could be used to construct five- or six-membered nitrogen-containing heterocycles, respectively.

While the thietane ring is generally stable, its inherent ring strain allows for potential ring-opening reactions under specific conditions, which could be exploited in more complex transformations. For example, intramolecular nucleophilic attack from a suitably positioned group on the side chain could lead to ring expansion or the formation of fused bicyclic systems. However, such strategies would require careful substrate design.

Introduction of Protecting Groups and Their Selective Deprotection

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine. This is achieved by converting the amine into a less reactive derivative using a protecting group. The choice of protecting group is critical and depends on the reaction conditions planned for subsequent steps. organic-chemistry.org

Common amine protecting groups include the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. tcichemicals.com

Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk

Cbz Group: Installed using benzyl chloroformate (Cbz-Cl), this group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst). tcichemicals.com

Fmoc Group: Introduced using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but is cleaved under mild basic conditions, often using piperidine. tcichemicals.com

The ability to selectively remove one protecting group in the presence of others (orthogonal protection) is a cornerstone of modern organic synthesis. organic-chemistry.org

| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) fishersci.co.uk |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) tcichemicals.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine in DMF) tcichemicals.com |

Design and Synthesis of Advanced Scaffolds Incorporating the 2-(Thietan-3-yl)butan-1-amine Core

The 2-(Thietan-3-yl)butan-1-amine core can serve as a foundational building block for the synthesis of more complex molecular architectures or "advanced scaffolds". mdpi.com By employing the derivatization strategies discussed previously, functional handles can be introduced that allow for further elaboration.

For example, the amine can be acylated with a halo-substituted aromatic carboxylic acid (e.g., 4-bromobenzoic acid). The resulting amide retains the thietane core while introducing a bromophenyl group. This aryl bromide can then participate in a variety of subsequent reactions, such as palladium-catalyzed cross-coupling, to attach other molecular fragments. This approach allows for the modular construction of large and structurally diverse molecules centered around the initial thietane-containing amine.

Palladium-Catalyzed Cross-Coupling Reactions at the Thietane Ring (if suitable substitution is present)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comwikipedia.org However, these reactions typically require an organic electrophile, such as an aryl or alkyl halide or triflate, to participate in the catalytic cycle. nih.gov The unsubstituted thietane ring of 2-(Thietan-3-yl)butan-1-amine lacks a suitable leaving group and therefore cannot directly participate in standard cross-coupling reactions like the Suzuki, Heck, or Sonogashira couplings. nih.govyoutube.com

For such reactions to be feasible at the thietane ring, a derivative bearing a leaving group (e.g., a halogen) on one of the ring carbons would be required. For instance, a hypothetical 3-(1-aminobutyl)-3-halothietane could potentially undergo cross-coupling. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent (e.g., a boronic acid in the Suzuki reaction) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nih.govyoutube.com The application of this chemistry to the 2-(thietan-3-yl)butan-1-amine system is contingent on the synthesis of appropriately pre-functionalized thietane precursors.

Applications of 2 Thietan 3 Yl Butan 1 Amine As a Synthetic Building Block and Ligand Precursor

Role in the Synthesis of Complex Organic Molecules

As a chiral building block, 2-(Thietan-3-yl)butan-1-amine can serve as a starting material or key intermediate in the synthesis of a variety of complex organic structures. The primary amine group provides a reactive handle for a wide range of chemical transformations, while the thietane (B1214591) ring can influence the molecule's conformation and biological activity.

Precursor to Chiral Ligands for Asymmetric Catalysis

Chiral amines are fundamental in the field of asymmetric catalysis, often serving as the backbone for the synthesis of chiral ligands. nih.gov These ligands, when complexed with a transition metal, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the formation of one enantiomer of a product over the other. mdpi.com The primary amine of 2-(Thietan-3-yl)butan-1-amine could be readily functionalized to introduce phosphine (B1218219), oxazoline, or other coordinating groups to generate novel P,N or N,N-bidentate ligands. The thietane moiety, while not a traditional coordinating group, could provide unique steric and electronic properties to the resulting metal complex. nih.gov

Illustrative Data Table: Potential Chiral Ligands Derived from 2-(Thietan-3-yl)butan-1-amine

| Ligand Type | Potential Functionalization Reaction | Target Metal for Catalysis | Potential Application |

| P,N-Ligand | Amidation followed by phosphine introduction | Palladium, Rhodium, Iridium | Asymmetric hydrogenation, allylic alkylation |

| N,N-Ligand | Reductive amination with a pyridinecarboxaldehyde | Ruthenium, Iron | Asymmetric transfer hydrogenation |

| Salen-type Ligand | Condensation with a salicylaldehyde (B1680747) derivative | Chromium, Cobalt | Asymmetric epoxidation, kinetic resolution |

Intermediate in the Synthesis of Natural Products Analogs

Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogs, where specific structural motifs are altered, is a common strategy to improve biological activity or to understand structure-activity relationships. rsc.org Chiral amines are frequently incorporated into the synthesis of these analogs to introduce key stereocenters. nih.gov 2-(Thietan-3-yl)butan-1-amine could be utilized to introduce a novel, sulfur-containing, four-membered ring into the structure of known natural products, potentially leading to compounds with new or enhanced biological properties. The thietane ring is a bioisostere for other cyclic systems and can influence properties like metabolic stability and cell permeability.

Component in the Construction of Macrocycles and Cage Compounds

Macrocyclic and cage compounds are of great interest due to their ability to act as hosts for smaller molecules and ions, with applications in sensing, catalysis, and drug delivery. The synthesis of these complex architectures often relies on the use of bifunctional building blocks that can be linked together. Chiral diamines are known to form enantiopure macrocyclic Schiff bases upon condensation with aromatic dialdehydes. mdpi.comnih.gov While 2-(Thietan-3-yl)butan-1-amine is a mono-amine, it could be derivatized to a diamine or other bifunctional molecule, which could then be used in the construction of novel chiral macrocycles. The inclusion of the thietane unit could impart unique recognition properties to the resulting macrocycle. acs.org

Development of New Catalytic Systems Based on 2-(Thietan-3-yl)butan-1-amine Derivatives

Beyond its role as a precursor to ligands for transition metal catalysis, derivatives of 2-(Thietan-3-yl)butan-1-amine have the potential to act as catalysts in their own right, particularly in the burgeoning field of organocatalysis.

Chiral Ligands for Transition Metal Catalysis

As mentioned, the development of new chiral ligands is crucial for advancing asymmetric transition metal catalysis. csic.es The design and synthesis of modular chiral ligands have enabled the creation of novel metal complexes with fine-tuned properties for high activity and efficiency. nih.gov The structural features of 2-(Thietan-3-yl)butan-1-amine offer the potential for the development of new classes of chiral ligands. The combination of a chiral center and a heterocyclic sulfur atom could lead to ligands with unique coordination geometries and electronic properties, influencing the selectivity and reactivity of the metal catalyst. acs.org

Illustrative Data Table: Hypothetical Performance of a Pd-Complex with a Ligand from 2-(Thietan-3-yl)butan-1-amine in Asymmetric Allylic Alkylation

| Substrate | Product Enantiomeric Excess (ee %) | Yield (%) |

| 1,3-diphenylallyl acetate | >95 | >98 |

| 1,3-dimethylallyl acetate | 85-90 | >95 |

| cinnamyl acetate | 90-95 | >97 |

Organocatalysts Incorporating the Amine Moiety

Chiral primary and secondary amines have emerged as powerful organocatalysts for a wide range of asymmetric transformations. rsc.orgrsc.org They can activate substrates through the formation of enamine or iminium ion intermediates. alfachemic.com 2-(Thietan-3-yl)butan-1-amine could be directly employed or derivatized to act as an organocatalyst. For example, it could catalyze asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. alfachemic.com The steric and electronic influence of the adjacent thietane ring could play a crucial role in the stereochemical control of these reactions.

Materials Science Applications (e.g., Polymer Chemistry, Self-Assembly)

There is no available research data on the utilization of 2-(Thietan-3-yl)butan-1-amine in the field of materials science. The potential for thietane derivatives in this area is recognized due to their unique structural and electronic properties. However, specific studies detailing the incorporation of 2-(Thietan-3-yl)butan-1-amine into polymer backbones or its use in directing the self-assembly of supramolecular structures have not been reported. Consequently, there are no research findings or data tables to present regarding its performance or properties in these applications.

Future Directions and Emerging Research Avenues for 2 Thietan 3 Yl Butan 1 Amine

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

Future research will likely focus on developing more efficient and stereoselective synthetic routes to 2-(Thietan-3-yl)butan-1-amine and its derivatives. Current methods for thietane (B1214591) synthesis often involve multi-step procedures that can result in modest yields. wikipedia.org Advancements in this area could draw from established methodologies for constructing the thietane ring, such as the cyclization of 1,3-difunctionalized alkanes. wikipedia.org

Key areas for exploration include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the chiral center of the butan-1-amine side chain would be a significant advancement. This could involve the use of chiral catalysts or auxiliaries to achieve high enantiomeric excess, which is crucial for pharmaceutical applications.

Novel Ring-Forming Reactions: Investigating new photochemical or transition-metal-catalyzed [2+2] cycloadditions could provide more direct access to the thietane core. nih.govresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantiomeric purity, reduced need for chiral resolution | Development of novel chiral catalysts and ligands |

| Convergent Synthetic Routes | Increased overall yield, modularity for analog synthesis | Late-stage functionalization of pre-formed thietane rings |

| Photochemical Cycloadditions | Milder reaction conditions, unique reactivity patterns | Exploration of photosensitizers and substrate scope |

Advanced Computational Modeling for Predictive Reactivity and Structure

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like 2-(Thietan-3-yl)butan-1-amine, guiding experimental work and accelerating discovery. mit.edu While specific models for this compound are not yet available, future research could employ density functional theory (DFT) and other methods to investigate several aspects. nih.gov

Conformational Analysis: Modeling the conformational landscape of the thietane ring and the butan-1-amine side chain can provide insights into its preferred shapes and how it might interact with biological targets.

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of potential synthetic reactions, helping to optimize conditions and predict the formation of byproducts.

Structure-Property Relationships: By calculating electronic properties such as orbital energies and charge distributions, researchers can predict the molecule's reactivity and potential applications. nih.gov

| Computational Method | Application to 2-(Thietan-3-yl)butan-1-amine | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of molecular structure and electronic properties | Insights into reactivity, stability, and spectral properties |

| Molecular Dynamics (MD) | Simulation of conformational dynamics in different environments | Understanding of molecular flexibility and interactions with solvents or biomolecules |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions with larger biological systems (e.g., enzymes) | Prediction of binding modes and affinities |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. uc.ptdurham.ac.uk The synthesis of 2-(Thietan-3-yl)butan-1-amine and its derivatives is a prime candidate for adaptation to flow chemistry platforms.

Future research in this area could involve:

Development of Continuous-Flow Synthesis: Designing a multi-step flow synthesis of the target molecule would enable its rapid and efficient production. This could involve the use of packed-bed reactors with immobilized reagents or catalysts.

Automated Synthesis of Analogs: Integrating flow chemistry with automated platforms would allow for the rapid generation of a library of derivatives with variations in the side chain or substitutions on the thietane ring. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery.

Discovery of New Chemical Transformations Leveraging its Unique Structure

The unique structural features of 2-(Thietan-3-yl)butan-1-amine, namely the strained thietane ring and the primary amine, open the door to a wide range of chemical transformations. Future research will likely explore the reactivity of this scaffold to generate novel and complex molecules.

Potential areas of investigation include:

Ring-Opening Reactions: The strained thietane ring can undergo nucleophilic ring-opening reactions, providing access to functionalized acyclic sulfur-containing compounds. wikipedia.org

Functionalization of the Amine: The primary amine serves as a handle for a vast array of chemical modifications, including acylation, alkylation, and reductive amination, to introduce diverse functional groups.

Thietane Oxidation: Oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone would significantly alter the electronic properties and polarity of the molecule, potentially leading to new biological activities.

Development of Smart Materials Incorporating the Thietane-Amine Scaffold

"Smart materials" are materials that respond to external stimuli, such as changes in pH, temperature, or light. nih.govmdpi.com The incorporation of the 2-(Thietan-3-yl)butan-1-amine scaffold into polymers and other materials could lead to the development of novel smart materials with unique properties. nih.govrsc.orgresearchgate.net

Future research could focus on:

Stimuli-Responsive Polymers: Polymerizing derivatives of 2-(Thietan-3-yl)butan-1-amine could yield polymers that change their conformation or solubility in response to environmental cues. The thietane moiety could act as a trigger for depolymerization or cross-linking upon specific chemical or physical stimuli.

Biomimetic Materials: The thietane-amine scaffold could be incorporated into biomaterials designed for tissue engineering or drug delivery. nih.govnih.gov The amine group could be used to attach bioactive molecules, while the thietane ring could provide a unique structural element for creating specific three-dimensional architectures. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.